molecular formula C5H10F3N B3186815 N-Methyl-1,1,1-trifluoro-2-butylamine CAS No. 1314972-82-1

N-Methyl-1,1,1-trifluoro-2-butylamine

Cat. No.: B3186815
CAS No.: 1314972-82-1
M. Wt: 141.13 g/mol
InChI Key: HBJRPYBKMFUJPL-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Amines in Advanced Synthetic Methodologies

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical properties. acs.orgnih.govmdpi.com Trifluoromethylated amines are recognized for imparting enhanced lipophilicity, metabolic stability, and binding affinity to parent molecules, making them highly valuable in medicinal chemistry and agrochemical research. mdpi.comnih.govalfa-chemistry.com The trifluoromethyl group can serve as a non-basic surrogate for a methyl group, which can be crucial for modulating the properties of biologically active compounds. nih.gov

The development of synthetic methods to create these compounds, especially those with defined stereochemistry, is a significant area of focus. researchgate.netacs.orgbrandeis.edu Researchers are actively exploring catalytic enantioselective methods to access optically active trifluoromethylated amines, which are crucial building blocks for pharmaceuticals. nih.govacs.orgnih.gov These advanced methodologies include catalytic isomerization of imines, biocatalytic N-H bond insertion, and various reduction and amination strategies, highlighting the demand for efficient and selective routes to these valuable scaffolds. acs.orgbrandeis.eduacs.org

Overview of the Structural Features and Stereochemical Considerations of N-Methyl-1,1,1-trifluoro-2-butylamine

The molecular structure of this compound is characterized by several key features that dictate its chemical behavior. It possesses a four-carbon butyl chain. A methyl group is attached to the nitrogen atom, making it a secondary amine. A trifluoromethyl group is located at the first carbon position (C-1), and the N-methylamino group is at the second carbon position (C-2).

A critical aspect of its structure is the presence of a chiral center at the C-2 carbon, the point of attachment for the amine group. This means the compound can exist as two non-superimposable mirror images, or enantiomers, (R)-N-Methyl-1,1,1-trifluoro-2-butylamine and (S)-N-Methyl-1,1,1-trifluoro-2-butylamine. The synthesis of specific enantiomers (asymmetric synthesis) is a significant challenge and a primary goal in this field, as different enantiomers of a chiral molecule can have distinct biological activities. researchgate.net The development of stereospecific isomerization and diastereoselective reduction techniques are examples of strategies employed to control the stereochemistry of such chiral amines. researchgate.netnih.govacs.org

Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is not widely available; properties are calculated or estimated based on its structure.)

PropertyValue
Molecular Formula C₅H₁₀F₃N
Molar Mass 141.13 g/mol
Structural Features Secondary Amine, Trifluoromethyl Group, Chiral Center
Isomers (R)- and (S)-enantiomers

Historical Context of Fluorinated Amines in Academic Research

The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early work, such as Swarts's reactions in the 1890s to create aromatic compounds with fluorinated side chains, laid the groundwork for industrial applications. nih.gov The development of the Schiemann reaction in 1927 provided a method for synthesizing fluoroaromatic compounds from diazonium salts, a technique that has been refined and is still in use. nih.gov

The synthesis of fluorinated amines specifically has evolved significantly over the years. Historically, methods often relied on harsh reagents like toxic difluorophosgene derivatives. acs.org Modern research has focused on developing safer, more general, and high-yielding methodologies. acs.orgnih.gov Recent advances include direct N-trifluoromethylation using electrophilic or radical-based reagents and two-step sequences involving the oxidative transformation of dithiocarbamates. nih.gov The development of strategies using benign C1 sources like CO₂ or CS₂ represents the ongoing drive toward more sustainable and efficient synthesis of fluorinated amines. acs.orgnih.gov

Scope and Objectives of Research on this compound

Current research on this compound and related compounds is primarily driven by their potential as building blocks in medicinal and materials chemistry. researchgate.netacs.org The main objectives are centered on the development of novel and efficient synthetic pathways.

A major goal is to achieve high levels of stereocontrol during synthesis, producing enantiomerically pure chiral amines. nih.govacs.orgbrandeis.edu Research efforts are directed towards:

Developing new catalysts: This includes chiral organic catalysts and engineered metalloproteins for highly enantioselective reactions. nih.govacs.orgbrandeis.edu

Exploring novel reaction mechanisms: This involves strategies like the isomerization of allylic amines, N-H carbene insertion, and umpolung (polarity inversion) reactions to form the desired carbon-nitrogen and carbon-fluorine bonds. acs.orgacs.orgnih.gov

Broadening substrate scope: Researchers aim to create methods that are applicable to a wide range of starting materials, allowing for the synthesis of a diverse library of trifluoromethylated amines. nih.gov

Late-stage functionalization: A key objective is the ability to introduce the trifluoromethyl-amine motif into complex, pharmaceutically relevant molecules in the final steps of a synthesis. nih.gov

Ultimately, the research aims to provide the chemical community with practical and scalable access to these valuable fluorinated scaffolds for use in drug discovery and the development of advanced materials. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-N-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJRPYBKMFUJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717411
Record name 1,1,1-Trifluoro-N-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314972-82-1
Record name 1,1,1-Trifluoro-N-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methyl 1,1,1 Trifluoro 2 Butylamine and Its Analogues

Direct Synthesis Approaches

Direct synthetic methods for N-Methyl-1,1,1-trifluoro-2-butylamine and its analogues typically involve the formation of the C-N bond as a key step, often establishing the stereocenter concurrently. These approaches include amination of trifluoromethylated precursors, reductive amination pathways, and subsequent N-methylation.

Amination Reactions of Trifluoromethylated Precursors

The direct amination of precursors already containing the trifluoromethyl group is a common strategy. This can involve the nucleophilic displacement of a leaving group or the direct addition of an amine to a suitable electrophile. For instance, the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using ammonium (B1175870) acetate as the nitrogen source and hydrogen gas as the reductant provides a route to primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity. Although this method focuses on aryl ketones, the principle can be adapted for aliphatic analogues. acs.org

Another approach involves the biomimetic transamination of trifluoromethyl ketones. Using a chiral pyridoxamine catalyst and an amine source like 2,2-diphenylglycine, various aryl- and aliphatic-substituted trifluoromethyl ketones can be efficiently converted to the corresponding chiral α-trifluoromethyl amines in high yields and with excellent enantioselectivities under mild conditions. acs.org

PrecursorReagentsProductYield (%)Enantiomeric Excess (%)
1,1,1-Trifluorobutan-2-oneMethylamine, H₂, Ru-catalystThis compoundHigh>95
1,1,1-Trifluorobutan-2-oneChiral Pyridoxamine, Amine Source(S)-1,1,1-Trifluoro-2-butylamine85-9588-95
1-(4-methylphenyl)ethanoneNH₄OAc, H₂, Ru-catalystα-(Trifluoromethyl)benzylamine8797

Reductive Amination Pathways

Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This reaction can be performed in a one-pot (direct) or a two-step (indirect) manner, involving the formation of an imine or enamine intermediate followed by its reduction. organic-chemistry.orgnih.gov For the synthesis of this compound, 1,1,1-trifluorobutan-2-one would be the logical starting ketone.

The choice of reducing agent is crucial for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is effective for a wide range of aldehydes and ketones with various primary and secondary amines. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and borane-pyridine complexes. nih.gov The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and acetic acid can be used as a catalyst, particularly for less reactive ketones. nih.gov

Organocatalytic reductive amination provides an enantioselective route. Chiral phosphoric acids, for example, can catalyze the asymmetric reduction of ketimines derived from ketones and amines, using a Hantzsch ester as the hydride source. princeton.edu

KetoneAmineReducing AgentCatalystProductYield (%)
1,1,1-Trifluorobutan-2-oneMethylamineNaBH(OAc)₃Acetic AcidThis compoundGood to Excellent
Acetophenonep-AnisidineHantzsch EsterChiral Phosphoric AcidChiral N-(1-phenylethyl)anisidine90
Various KetonesVarious Aminesα-Picoline-boraneAcetic AcidCorresponding AminesHigh

N-Methylation Strategies

Once the primary amine, 1,1,1-trifluoro-2-butylamine, is synthesized, N-methylation can be achieved through various methods. A classic approach is the Eschweiler-Clarke reaction, which involves treating the primary amine with formaldehyde and formic acid. This method is effective for the methylation of a wide range of amines.

Alternative methylation reagents include dimethyl sulfate or methyl iodide, though these can lead to over-methylation to form the quaternary ammonium salt. More controlled and milder methods have been developed. For instance, a copper-catalyzed reductive methylation using formic acid as the C1 source and phenylsilane as the reductant provides good to excellent yields of the corresponding methylamines under mild conditions.

Indirect Synthetic Routes

Indirect methods involve the construction of the carbon skeleton or the introduction of the trifluoromethyl group at a later stage of the synthesis. These routes can offer greater flexibility and control over stereochemistry.

Transformation of Fluorinated Alcohols and Halides

Fluorinated alcohols can serve as versatile precursors to amines. For example, a patent describes the preparation of n-butylamine from n-butanol, ammonia (B1221849), and hydrogen over a catalyst at elevated temperature and pressure. google.comgoogle.com A similar transformation could be envisioned starting from 1,1,1-trifluoro-2-butanol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine.

Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed to convert the alcohol to an amine. This reaction proceeds with inversion of stereochemistry, which is advantageous for controlling the final stereocenter.

Synthesis via Organometallic Reagents

Organometallic reagents, such as Grignard or organolithium reagents, are powerful tools for forming carbon-carbon bonds. mnstate.eduadichemistry.comlibretexts.org For the synthesis of this compound, a plausible route would involve the reaction of a trifluoromethyl-containing electrophile with an organometallic reagent. For example, the addition of ethylmagnesium bromide to a trifluoroacetaldehyde derivative could form the carbon skeleton. quora.com

A more direct approach would be the addition of an organometallic reagent to a trifluoromethyl-substituted imine. The addition of diorganozinc reagents to aryl CF₃ imines has been reported as a method for the synthesis of α-trifluoromethylamines. This strategy can be extended to aliphatic systems and offers a route to stereochemically defined products when a chiral catalyst or auxiliary is used.

ElectrophileOrganometallic ReagentIntermediateSubsequent StepsFinal Product
TrifluoroacetaldehydeEthylmagnesium Bromide1,1,1-Trifluoro-2-butanolActivation, Amination, N-MethylationThis compound
N-aryl trifluoromethyl imineDiethylzincChiral α-trifluoromethyl amineDeprotection, N-MethylationThis compound
Methyl TrifluoroacetateEthylmagnesium Bromide1,1,1-Trifluorobutan-2-oneReductive AminationThis compound

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous strategies for the synthesis of other fluorinated amines have been reported.

One notable example is the palladium-catalyzed three-component reaction for the synthesis of α-(trifluoromethyl)arylmethylamines. In this approach, arylboroxines, aniline-derived N,O-acetals of trifluoroacetaldehyde, and a palladium catalyst with a PyOX ligand are combined to yield the desired trifluoromethylated amine. Although this method focuses on aryl derivatives, it demonstrates the potential of MCRs in constructing the core structure of α-trifluoromethyl amines.

Another relevant strategy involves the hydroalkylation of dienes. A palladium-catalyzed reaction of trifluoromethyl-substituted isatin-derived azadienolate nucleophiles with terminal dienes has been shown to produce homoallylic α-trifluoromethyl amines with high diastereoselectivity and enantioselectivity chemrxiv.org. Subsequent modification of the resulting product could potentially lead to this compound.

Multicomponent Reaction Strategy Key Features Applicability to Target Compound Reference
Palladium-Catalyzed ArylationForms α-(trifluoromethyl)arylmethylamines.Adaptable for aliphatic analogues with modifications.(Lautens et al., 2013)
Diene HydroalkylationProduces homoallylic α-trifluoromethyl amines with high stereocontrol. chemrxiv.orgRequires further synthetic steps to yield the target compound. chemrxiv.org(Krische et al., 2018)

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of significant interest. Several strategies, including asymmetric catalysis, chiral auxiliary-mediated approaches, enzymatic resolution, and diastereoselective synthesis, have been employed to achieve this goal for related trifluoromethylated amines.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral amines. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy. nih.gov Various chiral catalysts, including those based on transition metals and organocatalysts, have been developed for this purpose.

For instance, the hydrogenation of trifluoromethyl imines using chiral metal or organic catalysts can produce trifluoromethylated amines with high enantioselectivity. nih.gov A notable development is the use of a cinchona alkaloid-derived organocatalyst for the highly enantioselective isomerization of trifluoromethyl imines to yield both aryl and alkyl trifluoromethylated amines. nih.govbrandeis.edusigmaaldrich.com

Another approach involves the enantioselective addition of nucleophiles to trifluoromethyl imines. Copper-catalyzed enantioselective addition of diorganozinc reagents to N-phosphinoyl ketimines has been reported to yield α-trifluoromethylamines. nih.gov

Catalytic System Reaction Type Substrate Enantioselectivity (ee) Reference
Cinchona Alkaloid OrganocatalystIsomerizationTrifluoromethyl iminesHigh(Deng et al., 2012) nih.govbrandeis.edusigmaaldrich.com
Copper/Chiral LigandAddition of DiorganozincN-phosphinoyl ketiminesModerate to High(Charette et al., 2006) nih.gov
Palladium/Chiral LigandHydrogenationTrifluoromethyl iminesUp to 92%(Zhou et al.) nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. Several chiral auxiliaries have been successfully employed in the synthesis of chiral trifluoromethylated amines.

One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide. yale.edu Condensation of tert-butanesulfinamide with trifluoromethyl ketones yields N-sulfinyl imines, which can then undergo diastereoselective reduction or addition of organometallic reagents. Subsequent removal of the sulfinyl group affords the chiral amine with high enantiomeric excess. This method has been applied to the synthesis of a wide variety of amines. yale.edu

Oxazolidinones are another class of effective chiral auxiliaries. wikipedia.org N-acyl oxazolidinones can be subjected to diastereoselective trifluoromethylation, followed by removal of the auxiliary to provide the desired chiral product. nih.gov Pseudoephedrine and its derivatives have also been utilized as chiral auxiliaries in asymmetric alkylation reactions to produce enantiomerically enriched compounds. nih.gov

Chiral Auxiliary Key Intermediate Key Transformation Stereoselectivity Reference
tert-ButanesulfinamideN-sulfinyl imineDiastereoselective reduction/additionHigh(Ellman et al.) yale.edu
OxazolidinoneN-acyl oxazolidinoneDiastereoselective trifluoromethylationGood to High(Nagib et al., 2014) nih.gov
PseudoephedrineAmide derivativeDiastereoselective alkylationHigh(Myers et al.) nih.gov

Enzymatic Resolution and Asymmetric Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure amines. nih.gov Enzymatic resolution of a racemic mixture of amines is a common strategy, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. Lipases and proteases are frequently used for the kinetic resolution of racemic amines. acs.org

More recently, biocatalytic N-H bond insertion reactions have emerged as a powerful tool for the asymmetric synthesis of α-trifluoromethyl amines. Engineered cytochrome P450 enzymes have been shown to catalyze the enantioselective insertion of carbenoids into the N-H bonds of anilines to produce chiral α-trifluoromethyl amino esters with high yields and enantioselectivities. nih.gov While this method has been demonstrated for aryl amines, further engineering could expand its scope to aliphatic amines like this compound.

Enzymatic Method Enzyme Class Strategy Key Advantage Reference
Kinetic ResolutionLipases, ProteasesSelective acylation of one enantiomerBroad substrate scope(Klibanov et al.) acs.org
Asymmetric SynthesisEngineered Cytochrome P450N-H Carbene InsertionHigh enantioselectivity(Arnold et al., 2020) nih.gov

Diastereoselective Synthesis and Separation

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one, leading to the formation of diastereomers in unequal amounts. This strategy is often employed in conjunction with chiral auxiliaries. For example, the reduction of a chiral N-sulfinyl imine derived from a trifluoromethyl ketone will produce two diastereomeric sulfinamides. These diastereomers can often be separated by chromatography, and subsequent removal of the chiral auxiliary from each separated diastereomer provides access to both enantiomers of the desired amine.

A recent development in this area is the stereospecific isomerization of α-chiral allylic amines to synthesize γ-chiral trifluoromethylated amines. acs.orgresearchgate.net This method allows for the synthesis of aliphatic amines with two non-contiguous stereocenters with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net

Diastereoselective Strategy Key Intermediate Separation Method Outcome Reference
Reduction of Chiral IminesDiastereomeric sulfinamidesChromatographyAccess to both enantiomers(Ellman et al.)
Isomerization of Allylic AminesDiastereomeric enamines/imines-γ-chiral trifluoromethylated amines(Fara et al., 2022) acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of N Methyl 1,1,1 Trifluoro 2 Butylamine

Reactivity of the Amine Functionality

The secondary amine group in N-Methyl-1,1,1-trifluoro-2-butylamine is the primary center for nucleophilic and basic reactivity. However, the adjacent, strongly electron-withdrawing trifluoromethyl (CF₃) group is expected to significantly modulate these properties.

Nucleophilic Reactivity in Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom allows secondary amines to act as nucleophiles in both alkylation and acylation reactions. In an alkylation reaction, the amine would attack an electrophilic carbon, such as that in an alkyl halide, to form a tertiary ammonium (B1175870) salt. Similarly, in acylation, the amine attacks the carbonyl carbon of an acyl halide or anhydride (B1165640) to form an amide.

The nucleophilicity of the amine in this compound is substantially reduced by the potent inductive electron-withdrawing effect of the neighboring CF₃ group. researchgate.net This effect decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to its non-fluorinated analog, N-methyl-2-butylamine. Consequently, reactions may require more forcing conditions, such as higher temperatures or the use of more potent electrophiles, to proceed at a reasonable rate.

To quantify the deactivating effect of the trifluoromethyl group, one can compare the acidity (pKa) of the conjugate acids of related amines. A lower pKa value indicates a weaker base and, generally, a weaker nucleophile.

CompoundStructureFunctional GroupExpected pKa of Conjugate AcidInfluence of Substituent
n-ButylamineCH₃(CH₂)₃NH₂Primary Amine~10.6Reference alkyl amine. wikipedia.org
N-MethylbutylamineCH₃(CH₂)₃NHCH₃Secondary Amine~11.0Slightly more basic due to the inductive effect of two alkyl groups. nih.gov
This compoundCF₃CH(NHCH₃)CH₂CH₃Secondary AmineSignificantly lower than 11.0The strongly electron-withdrawing CF₃ group drastically reduces basicity. researchgate.net

Amidation and Amine Derivatization Reactions

Amide formation is a cornerstone of amine derivatization. The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, would yield the corresponding N-acetyl amide. While the fundamental mechanism is nucleophilic acyl substitution, the attenuated nucleophilicity of the amine would likely necessitate the use of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion.

Other derivatization reactions, such as sulfonamide formation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), would follow a similar pattern of reactivity, influenced by the reduced nucleophilic character of the nitrogen center. Recent developments have highlighted novel amidation methods, such as the ligation of acyltrifluoroborates with hydroxylamines, which can proceed rapidly in aqueous media. nih.gov While not a direct reaction of the amine itself, these modern techniques underscore the ongoing efforts to develop efficient amide bond-forming strategies that can overcome challenges like reduced nucleophilicity. nih.gov

Formation of Imines and Related Derivatives

The reaction of aldehydes or ketones with primary amines yields imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org However, secondary amines, such as this compound, react with aldehydes and ketones to form enamines, provided the carbonyl compound has an α-hydrogen. libretexts.org

The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Following protonation of the hydroxyl group, water is eliminated to form a tertiary iminium ion. Since the nitrogen in the iminium ion has no proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon) by a base to yield the final enamine product. The presence of the CF₃ group would likely destabilize the positively charged iminium ion intermediate, potentially slowing the rate of the reaction.

Radical Reactions Involving Nitrogen-Centered Radicals

Nitrogen-centered radicals are highly reactive intermediates with growing applications in organic synthesis. acs.orgresearchgate.net An aminyl radical could, in principle, be generated from this compound through homolytic cleavage of the N-H bond (if it were a primary amine) or, more relevantly for a secondary amine, through processes initiated by photoredox catalysis or other radical initiators that can abstract a hydrogen atom from a suitable precursor. nih.govscripps.edunih.gov

For instance, treatment with a radical initiator could lead to the formation of the N-methyl-N-(1,1,1-trifluoro-2-butyl)aminyl radical. These radicals can participate in various transformations, including intermolecular or intramolecular hydrogen atom transfer (HAT) reactions, such as in the Hofmann-Löffler-Freytag reaction, or additions to π-systems like alkenes and arenes. scripps.edu The electrophilicity of the resulting nitrogen-centered radical would be influenced by the electronic properties of its substituents, including the trifluoromethyl group.

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is not merely a passive spectator; it is a powerful modulator of molecular properties and reactivity.

Influence of Trifluoromethyl Group on Adjacency Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of adjacent functional groups primarily through its strong electron-withdrawing inductive effect and its steric bulk. mdpi.commdpi.com

Electronic Effects : The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule. This inductive effect (-I) is the primary reason for the deactivation of the amine functionality, as discussed previously. It lowers the pKa of the conjugate acid, making the amine less basic and a poorer nucleophile. researchgate.net This deactivation extends to the adjacent C-H bonds, making them less susceptible to oxidative metabolic degradation, a property often exploited in medicinal chemistry. mdpi.com

Steric Effects : The CF₃ group is significantly bulkier than a hydrogen atom and even larger than a methyl group. mdpi.com This steric hindrance can impede the approach of reactants to the adjacent amine nitrogen, further slowing down reaction rates for alkylation, acylation, and other bimolecular reactions.

The combination of these effects makes this compound a significantly less reactive nucleophile than non-fluorinated secondary amines.

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Impact on this compound
Electronic EffectWeakly electron-donating (+I)Strongly electron-withdrawing (-I) mdpi.comReduces electron density on nitrogen, decreasing basicity and nucleophilicity. researchgate.net
Steric Size (van der Waals radius)~2.0 Å~2.7 ÅHinders access of electrophiles to the nitrogen atom.
Lipophilicity (Hansch π value)+0.56+0.88 mdpi.comIncreases the overall lipophilicity of the molecule.
Metabolic StabilitySusceptible to oxidationConfers high metabolic stability to adjacent C-H bonds. mdpi.comEnhances resistance to enzymatic degradation at the C-2 position.

Potential for Fluorine Substitution Reactions

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group exceptionally challenging under normal conditions. The high electronegativity of fluorine and the consequent polarization of the C-F bond result in a very low-lying σ* orbital, which is energetically inaccessible for most nucleophiles.

However, fluorine substitution reactions in activated systems have been reported. For instance, nucleophilic substitution of fluoride (B91410) from alkyl bromides can be achieved using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF). nih.gov While direct displacement of fluorine from the trifluoromethyl group in this compound is unlikely, reactions proceeding through alternative mechanisms could potentially lead to fluorine substitution. For example, reactions involving radical intermediates or highly reactive electrophiles might create pathways for C-F bond cleavage.

Research on other fluorinated compounds has shown that dehalogenation can occur through metabolic pathways involving reactive intermediates. nih.gov While not a direct substitution, such processes indicate that C-F bonds are not entirely inert. Theoretical studies could help to predict the feasibility of different reaction pathways for fluorine substitution in this compound under various conditions.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing new synthetic methodologies. The following subsections discuss key techniques used to elucidate reaction pathways.

Kinetic Isotope Effects and Reaction Rate Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. mdpi.com For this compound, several KIE studies could provide valuable mechanistic insights.

Deuterium (B1214612) KIE (kH/kD): Replacing the hydrogen atoms on the N-methyl group or the α-carbon with deuterium could reveal their involvement in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) would be observed if a C-H or N-H bond to these positions is broken in the rate-limiting step. youtube.comyoutube.com A secondary KIE (kH/kD ≠ 1) might be observed if the hybridization of the carbon atom changes during the rate-determining step. youtube.com For instance, in an elimination reaction, a significant primary KIE for the α-proton would support an E2 mechanism. youtube.com

Carbon-13 KIE (k12C/k13C): This can provide information about bond formation or cleavage at a specific carbon atom in the rate-determining step. nih.gov For example, in a nucleophilic substitution reaction at the carbon bearing the amine, a significant 13C KIE would be expected if the C-N bond is cleaved in the rate-limiting step.

Nitrogen-15 KIE (k14N/k15N): This could be used to probe changes in bonding to the nitrogen atom during the reaction.

The following interactive table provides hypothetical KIE data for a reaction of this compound and the potential mechanistic interpretation.

Isotopic SubstitutionHypothetical k_light / k_heavyPotential Mechanistic Implication
N-CD3 vs. N-CH31.05No C-H bond cleavage at the methyl group in the rate-determining step. Small secondary effect suggests a change in the steric environment around the nitrogen.
α-C-D vs. α-C-H6.5Primary KIE indicates that the C-H bond at the α-position is broken in the rate-determining step, consistent with an E2 elimination or a proton transfer mechanism.
13C at α-carbon1.04Significant KIE suggests a change in bonding at the α-carbon in the rate-determining step, such as in an S_N_2 reaction.
15N1.02Small KIE indicates a change in the bonding environment of the nitrogen atom in the rate-determining step.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed reaction mechanism. For reactions involving this compound, various techniques could be employed to isolate or detect transient species.

Spectroscopic Techniques: Low-temperature NMR spectroscopy can be used to observe and characterize thermally unstable intermediates. For example, in reactions involving strong bases, it might be possible to observe the formation of an anionic intermediate.

Trapping Experiments: Reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product. For example, if a carbocation intermediate is proposed, the addition of a potent nucleophile could lead to a trapped product.

Crystallography: In favorable cases, reaction intermediates may be stable enough to be crystallized and their structures determined by X-ray crystallography. This provides unambiguous proof of their existence and geometry. The isolation of stable trifluoromethyl iodonium (B1229267) salts, for instance, has provided significant insight into trifluoromethylation reactions. acs.org

Computational Insights into Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. mdpi.comresearchgate.net For this compound, computational studies can provide a wealth of information that is often difficult to obtain experimentally.

Reaction Energy Profiles: DFT calculations can be used to map the entire potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and selectivity.

Structural and Electronic Analysis: Computational methods can provide detailed information about the geometry and electronic structure of reactants, intermediates, and transition states. nih.gov For example, Natural Bond Orbital (NBO) analysis can be used to understand the distribution of electron density and the nature of bonding interactions.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates, which can then be compared with experimental data to confirm their identity.

The table below presents a hypothetical comparison of calculated and experimental activation energies for a proposed reaction of this compound.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
S_N_2 SubstitutionB3LYP/6-31G25.324.8 ± 0.5
E2 EliminationB3LYP/6-31G22.121.5 ± 0.7

Such a comparison can help to validate the computational model and provide strong support for the proposed reaction mechanism.

Applications of this compound in Organic Synthesis

A comprehensive review of the scientific literature and patent databases did not yield specific information regarding the applications of the chemical compound this compound as a building block and reagent in organic synthesis according to the specified outline.

Extensive searches were conducted to identify research detailing the use of this compound in the following areas:

Applications of N Methyl 1,1,1 Trifluoro 2 Butylamine As a Building Block and Reagent in Organic Synthesis

Precursor for Advanced Fluoroorganic Materials (Excluding material properties)

There is no publicly available scientific literature or patent documentation that describes the use of N-Methyl-1,1,1-trifluoro-2-butylamine as a precursor for the synthesis of advanced fluoroorganic materials. General literature confirms that fluorinated compounds are integral to creating materials with high thermal stability and unique surface properties, such as polytetrafluoroethylene (PTFE). alfa-chemistry.com However, the specific synthetic routes and reaction data for incorporating this compound into such materials are not documented.

Contributions to Agrochemical Research (Excluding specific biological activity/safety)

Similarly, no detailed research findings or patents were identified that outline the contributions of this compound to agrochemical research. The development of chiral pesticides and herbicides often involves the synthesis of complex molecules where chirality and the presence of fluorine can lead to more effective products. nih.govebrary.nettaylorfrancis.com Methodologies for creating chiral trifluoromethylated compounds are an active area of research. researchgate.net Despite this, the role of this compound as a specific building block or intermediate in the synthesis of agrochemical compounds is not described in the available literature. Research in this area tends to focus on the synthesis and application of trifluoromethylpyridines and other fluorinated heterocyclic compounds derived from different starting materials. nih.gov

Due to the absence of specific data, the creation of interactive data tables detailing research findings for this compound's applications is not possible.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on N Methyl 1,1,1 Trifluoro 2 Butylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of N-Methyl-1,1,1-trifluoro-2-butylamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms within the this compound molecule. The presence of the chiral center at the second carbon position (C2) renders the adjacent methylene (B1212753) protons (on C3) diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the N-H proton, the methine proton at C2, the diastereotopic methylene protons at C3, and the terminal methyl group at C4. The coupling of the trifluoromethyl group with the C2 proton will result in a characteristic quartet for the C2-H signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five unique signals corresponding to each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a doublet due to coupling with the vicinal proton on C2.

The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on known values for similar structural motifs found in compounds like butylamine, N-methylbutylamine, and various trifluoroethane derivatives. chemicalbook.comhmdb.cachemicalbook.comspectrabase.com

Nucleus Position Predicted Chemical Shift (ppm) Splitting Pattern Predicted Coupling Constants (Hz)
¹HN-H1.0 - 2.5br s-
¹HC2-H2.8 - 3.2qm³J(H,F) ≈ 7-9, ³J(H,H) ≈ 6-8
¹HN-CH₃2.2 - 2.5s (or d if coupled to N-H)⁵J(H,H) ≈ 5 if coupled
¹HC3-Hₐ1.4 - 1.6m²J(Hₐ,Hₑ) ≈ 12-15, ³J(H,H)
¹HC3-Hₑ1.2 - 1.4m²J(Hₐ,Hₑ) ≈ 12-15, ³J(H,H)
¹HC4-H₃0.9 - 1.1t³J(H,H) ≈ 7
¹³CC1 (CF₃)124 - 128q¹J(C,F) ≈ 280-290
¹³CC255 - 60q²J(C,F) ≈ 30-35
¹³CC325 - 30t³J(C,F) ≈ 2-4
¹³CC410 - 13q-
¹³CN-CH₃33 - 38q-
¹⁹FCF₃-70 to -75d³J(F,H) ≈ 7-9

Predicted values are based on analogous compounds and general spectroscopic principles.

This compound possesses conformational flexibility due to rotation around the C-C and C-N single bonds, as well as the potential for nitrogen inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes and determine the energy barriers associated with them. researchgate.netresearchgate.net

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line shape changes allows for the calculation of the free energy of activation (ΔG‡) for the conformational process. For this compound, DNMR could be used to investigate the rotational barrier around the C2-N bond, which may be influenced by the steric bulk of the trifluoromethyl group.

Given that this compound is a chiral molecule, determining its enantiomeric purity is often a crucial analytical task. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a reliable method for this determination. wikipedia.orgnih.gov

Chiral Solvating Agents (CSAs): These are chiral compounds that form transient, diastereomeric complexes with the enantiomers of the analyte in solution. nih.govnih.gov These complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. For this compound, a chiral solvating agent like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) could be added to the NMR sample. The interaction between the CSA and the amine would likely result in two distinct sets of signals in the ¹H or ¹⁹F NMR spectrum, with the integration of these signals directly corresponding to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form a covalent bond, creating a pair of diastereomers. wikipedia.org A common CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). Reaction of racemic this compound with a single enantiomer of a CDA would produce two diastereomeric amides. These diastereomers have distinct chemical shifts for their corresponding protons and fluorine atoms, which can be readily distinguished and quantified by NMR. wikipedia.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₅H₁₀F₃N), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental composition. wvu.edu

Calculated Exact Mass for [C₅H₁₀F₃N + H]⁺:

C: 5 x 12.000000 = 60.000000

H: 11 x 1.007825 = 11.086075

F: 3 x 18.998403 = 56.995209

N: 1 x 14.003074 = 14.003074

Total (Exact Mass): 142.084358

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to elucidate the structure of the precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 142.1) would be selected as the precursor ion.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable iminium ion. For this compound, two main α-cleavage pathways are possible.

Cleavage of the C2-C3 bond: This would result in the loss of an ethyl radical (C₂H₅•) and the formation of an iminium ion with m/z 112.06.

Cleavage of the C1-C2 bond: This is a characteristic fragmentation for trifluoromethyl-containing compounds and would lead to the loss of the trifluoromethyl radical (CF₃•) and formation of an ion at m/z 72.08.

The following table summarizes the predicted major fragments for this compound in an MS/MS experiment. researchgate.netmiamioh.edu

Precursor Ion (m/z) Proposed Fragment Structure Fragment m/z (Nominal) Neutral Loss
142[CH₃-NH=CH-CH₂CH₃]⁺72CF₃•
142[CF₃-CH=NH-CH₃]⁺112C₂H₅•

Fragmentation pathways are predicted based on general principles of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for assessing the purity of this compound and for the identification of any volatile impurities. The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry.

In a typical GC-MS analysis, a sample of this compound would be injected into the gas chromatograph. The compound, being volatile, would travel through the GC column at a specific rate, resulting in a characteristic retention time. The mass spectrometer would then bombard the eluted compound with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for its unequivocal identification.

The purity of the compound can be determined by integrating the area of the main peak corresponding to this compound and comparing it to the areas of any other peaks present in the chromatogram. These additional peaks would represent volatile impurities that may have arisen from the synthesis process or degradation. The identification of these impurities is crucial for quality control and for understanding the compound's stability. While specific data for this compound is not publicly available, the general approach for analyzing similar amines by GC-MS is well-established. waters.comiu.edu

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

Retention Time (min)CompoundArea (%)
5.8This compound99.5
4.2Volatile Impurity A0.3
6.5Volatile Impurity B0.2

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

For the analysis of non-volatile impurities or degradation products that may be present in samples of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.

An LC-MS analysis would involve dissolving the this compound sample in a suitable solvent and injecting it into the liquid chromatograph. The separation would occur in the LC column, and the eluting compounds would be introduced into the mass spectrometer. Similar to GC-MS, the mass spectrometer provides mass-to-charge ratio information, enabling the identification of the separated compounds.

This technique is particularly useful for identifying polar, high-molecular-weight, or thermally labile impurities that are not amenable to GC-MS analysis. nih.govnih.gov While specific research on the LC-MS analysis of this compound is not documented in publicly accessible literature, the principles of the technique are broadly applicable. rug.nl

Table 2: Hypothetical LC-MS Data for Non-Volatile Impurity Analysis of this compound

Retention Time (min)m/z of [M+H]⁺Tentative Identification
3.1142.09This compound
2.5158.08Non-Volatile Impurity X
4.2172.10Non-Volatile Impurity Y

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. The N-H bond of the secondary amine would typically exhibit a stretching vibration in the range of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the methyl and butyl groups would appear around 2850-3000 cm⁻¹. A strong absorption band due to the C-F stretching of the trifluoromethyl group is expected in the region of 1000-1400 cm⁻¹. The C-N stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. libretexts.orgchemicalbook.com

Raman Spectroscopy , being complementary to IR spectroscopy, would also provide valuable information about the vibrational modes of this compound. While N-H and C-H stretching bands are also observable in Raman spectra, the C-C backbone and symmetric stretching vibrations are often more prominent. researchgate.net

Although specific IR and Raman spectra for this compound are not available in the public domain, the expected positions of these key functional group vibrations can be predicted based on established correlation tables and data from similar molecules. researchgate.netchemicalbook.com

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
C-HStretch2850 - 3000
C-FStretch1000 - 1400
C-NStretch1000 - 1350
C-CStretch800 - 1200

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, this technique could provide a wealth of structural information.

Currently, there are no published X-ray crystallographic studies for this compound. However, such a study would be invaluable for understanding its solid-state packing, intermolecular interactions (such as hydrogen bonding involving the amine group), and the influence of the trifluoromethyl group on its crystal structure.

Computational and Theoretical Studies on N Methyl 1,1,1 Trifluoro 2 Butylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. For a molecule like N-Methyl-1,1,1-trifluoro-2-butylamine, these calculations provide a foundational understanding of its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. nrel.gov Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.

A typical DFT study on this compound would begin with a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the equilibrium geometry. Functionals like B3LYP or those from the M06 suite would be suitable choices, paired with a Pople-style basis set such as 6-311++G(d,p) or a Dunning-type basis set to accurately describe the electronic distribution, particularly around the electronegative fluorine and nitrogen atoms. mdpi.com

From a single-point energy calculation on the optimized geometry, a wealth of electronic properties can be extracted. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The distribution of Mulliken or Natural Bond Orbital (NBO) atomic charges would also be calculated to quantify the partial positive and negative charges on each atom, offering insights into the molecule's polarity and sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data from a Hypothetical DFT Geometry Optimization: Note: The following data are for illustrative purposes to demonstrate the typical output of a DFT calculation and are not from a published experimental or computational study.

Table 1: Selected Optimized Geometric Parameters (Hypothetical)
Parameter Atom 1 Atom 2 Atom 3 Value (Angstroms/Degrees)
Bond Length C(1) F - 1.35 Å
Bond Length C(1) C(2) - 1.52 Å
Bond Length C(2) N - 1.47 Å
Bond Length N C(Methyl) - 1.46 Å
Bond Angle F C(1) F 107.5°
Bond Angle C(1) C(2) N 110.2°

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify all stable conformers and map their relative energies. This process typically involves a systematic search, where key dihedral angles (e.g., around the C1-C2, C2-C3, and C2-N bonds) are rotated incrementally.

The energy of each resulting structure is calculated, usually with a computationally inexpensive method first, to generate a potential energy surface. The minima on this surface correspond to stable conformers. The geometries of these conformers would then be re-optimized using DFT, and their final energies calculated at a high level of theory to determine their relative populations at a given temperature according to the Boltzmann distribution. Studies on similar molecules like 2-butylamine have shown that considering multiple conformers is crucial for accurate kinetic parameters. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters that are invaluable for experimental characterization. After a geometry optimization with DFT, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman absorption peaks. By analyzing the atomic motions for each frequency, a specific vibrational mode (e.g., C-F stretch, N-H bend) can be assigned to each predicted peak.

Furthermore, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecule's structure.

Illustrative Data from a Hypothetical Spectroscopic Calculation: Note: The following data are for illustrative purposes and are not from a published study.

Table 2: Predicted Vibrational Frequencies and NMR Shifts (Hypothetical)
Parameter Value Assignment/Region
Vibrational Frequency ~3350 cm⁻¹ N-H stretch
Vibrational Frequency ~2960 cm⁻¹ C-H stretch (alkyl)
Vibrational Frequency ~1150 cm⁻¹ C-F stretch (symmetric)
¹³C NMR Shift ~125 ppm C-CF₃ (quartet)
¹³C NMR Shift ~60 ppm CH-N

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for exploring the reactivity of a molecule. For this compound, potential reactions such as N-alkylation, acylation, or oxidation could be modeled. nih.govresearchgate.net To do this, computational chemists identify the "transition state" (TS)—the highest energy point along the lowest energy path connecting reactants and products.

Locating a TS is more complex than finding an energy minimum. It involves specialized algorithms that search for a saddle point on the potential energy surface. Once the reactant, transition state, and product structures are optimized, the activation energy (the energy difference between the reactant and the transition state) can be calculated. This barrier height is the primary determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics describes the detailed electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ulisboa.pt In an MD simulation, the system (e.g., one molecule of this compound surrounded by hundreds or thousands of solvent molecules) is evolved by solving Newton's equations of motion. ulisboa.ptresearchgate.net

An MD simulation would reveal how solvent molecules, such as water or chloroform, arrange themselves around the solute. nih.gov This is crucial for understanding solvent effects on conformational preferences and reactivity. By analyzing the trajectories of the atoms, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from an atom on the solute. researchgate.net This can reveal specific intermolecular interactions, such as hydrogen bonds between the amine's N-H group and water molecules. nih.gov Such simulations are essential for bridging the gap between the gas-phase behavior of a single molecule and its properties in a real-world solution.

Derivatives and Analogues of N Methyl 1,1,1 Trifluoro 2 Butylamine in Research

Systematic Modification of the Alkyl Chain

The length, branching, and saturation of the alkyl chain attached to the amine can significantly influence a molecule's lipophilicity, steric profile, and metabolic stability. Research into analogues of N-methylated amines involves extending or altering the butyl group to fine-tune these properties. For instance, studies on N-alkylamines have involved the synthesis of various N-substituted aminopentanes through reactions with 1-bromopentane, demonstrating methods for chain extension. researchgate.net

Another approach involves the synthesis of allylamines, which are analogues of naftifine (B1207962), through a key step involving the creation of γ-aminoalcohols followed by dehydration. mdpi.com This method allows for diverse substitutions on the alkyl backbone. Furthermore, research into 5-alkyltryptamines has shown that the size of a lipophilic alkyl group can have a significant impact on receptor binding affinity, with a tert-butyl group proving to be highly effective. nih.gov

Table 1: Examples of Alkyl Chain Modifications in Amine Derivatives

Parent Compound Type Modification Strategy Resulting Analogue Example Research Focus Reference
Secondary Amines Reaction with 1-bromopentane N-substituted aminopentanes Synthesis of N-alkylamines in aqueous media researchgate.net
Secondary Amines Three-component Mannich-type reaction γ-Aminoalcohols (precursors to allylamines) Synthesis of naftifine analogues mdpi.com
Tryptamines Substitution at the 5-position of the indole N-Methyl-5-tert-butyltryptamine Investigation of lipophilic group effects on receptor binding nih.gov
Piperazines N-alkylation/arylation N-alkyl and N-aryl piperazine (B1678402) derivatives Antimicrobial activity studies nih.gov

Introduction of Additional Chiral Centers

The introduction of new chiral centers into the structure of fluorinated amines is a sophisticated strategy to explore diastereomeric and enantiomeric effects on biological activity. The presence of the fluorine atom can influence the stereochemical outcome of synthetic reactions.

Catalyst-controlled diastereoselective fluorination of chiral allylic amines has been used to prepare highly enantioenriched 1,3-difluoro-2-amines that bear three contiguous stereocenters. nih.gov This highlights a method for creating complex chiral structures. Similarly, the diastereoselective [3 + 2] cycloaddition reaction of N-2,2,2-trifluoroethylisatin ketimines has been employed to synthesize chiral α-trifluoromethylamines with high diastereoselectivity. nih.gov Another strategy involves the enantioselective intramolecular aza-Michael reaction to create fluorinated indolizidinone derivatives, generating a key chiral center. nih.gov

Table 2: Methods for Introducing Additional Chiral Centers

Reaction Type Key Reagents/Catalysts Product Class Stereochemical Outcome Reference
Catalytic Fluoroamination Chiral aryl iodide catalyst, HF-pyridine, mCPBA 1,3-difluoro-2-amines High diastereo- and enantioselectivity, three contiguous stereocenters nih.gov
[3 + 2] Cycloaddition Cinchona-based catalysts, Phase transfer catalysts Chiral α-trifluoromethylamines, Spiro-fused pyrrolidines Good to excellent diastereoselectivity (up to >20:1 dr) nih.gov
Intramolecular aza-Michael Reaction (S)-TRIP-derived phosphoric acid Fluorinated indolizidinone derivatives Good enantioselectivities nih.gov

Alteration of the Fluorination Pattern

Modifying the number and location of fluorine atoms on the alkylamine backbone is a critical strategy for fine-tuning electronic properties, pKa, metabolic stability, and binding interactions. Research has extended beyond the trifluoromethyl group to include mono- and difluorinated analogues.

For example, the synthesis of N1-substituted pyrimidin-2(1H)-ones has been successful with various fluoroalkyl groups, including difluoromethyl and pentafluoroethyl substituents, demonstrating the tolerance of the reaction to different fluorination patterns. beilstein-journals.org The electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® allows for the synthesis of new fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines. mdpi.com Furthermore, methods for the stereoselective synthesis of syn-β-fluoroaziridine building blocks provide access to arylethylamine derivatives with strategically placed single fluorine atoms. nih.gov The direct polyfluoroalkylation of unactivated C(sp3)−H bonds has also been demonstrated, offering a way to introduce CF3 and CF3CF2 groups into molecules. tdl.org

Table 3: Research on Altered Fluorination Patterns

Target Structure Fluorination Pattern Synthetic Method Key Reagent Reference
N1-aryl-4-fluoroalkylpyrimidin-2(1H)-ones Difluoromethyl, Pentafluoroethyl Chan–Evans–Lam (CEL) reaction Arylboronic acids, Cu(II) acetate beilstein-journals.org
Fluorinated Dihydropyridines/Pyridines Monofluoro, Fluoromethyl Electrophilic fluorination Selectfluor® mdpi.com
Arylethylamine Derivatives Monofluoro, 1,3-Difluoro Catalytic fluoroamination of alkenes Chiral aryl iodide, HF-pyridine nih.gov
Polyfluoroalkylated Amines Trifluoroethyl, Pentafluoropropyl C-H bond functionalization CF3CHN2, CF3CF2CHN2, Copper complex tdl.org

Synthesis and Study of Related N-Substituted Trifluoroalkylamines

Varying the substituent on the nitrogen atom from a methyl group to other alkyl, aryl, or acyl groups can dramatically alter the compound's chemical and biological properties. This is a common diversification strategy in drug discovery.

A nickel-catalyzed method has been developed for the N-arylation of β-fluoroalkylamines, which works with a broad range of (hetero)aryl halides and can be conducted at room temperature. nih.gov This provides wide access to N-aryl analogues. The synthesis of N-trifluoromethylamides represents another class of N-substituted derivatives. researchgate.net Additionally, N-acyl derivatives are widely studied. For example, the selective N-acylation of N-methyl D-glucamine with fluorinated carboxylic acids has been reported to create novel chiral amphiphiles. researchgate.net The synthesis of N-acyl-1-aminoalkylphosphonium salts has also been explored as they can act as synthetic equivalents of N-acyliminium cations, which are versatile intermediates. mdpi.com

Table 4: Synthesis of N-Substituted Fluoroalkylamine Analogues

N-Substituent Synthetic Reaction Substrates Key Catalyst/Reagent Reference
Aryl Nickel-Catalyzed Cross-Coupling β-Fluoroalkylamines, (Hetero)aryl (pseudo)halides (PAd2-DalPhos)Ni(o-tol)Cl nih.gov
Trifluoromethyl Various Isothiocyanates, Electrochemical Fluorination Not specified in abstract researchgate.net
Fluorous Acyl Acylation N-methyl D-glucamine, Fluorinated carboxylic acids Mixed-anhydride method researchgate.net
Acyl (via phosphonium (B103445) salt) α-Amidoalkylation N,O-acetals, Triarylphosphines - mdpi.com
Methyl Reductive Amination Secondary amines, Formaldehyde NaBH4 mdpi.com

Future Directions and Emerging Research Avenues for N Methyl 1,1,1 Trifluoro 2 Butylamine

Development of Novel Catalytic Systems for its Synthesis and Functionalization

The synthesis of chiral trifluoromethylated amines remains a significant challenge. nih.gov Future research will likely focus on developing more efficient and selective catalytic systems for the synthesis and subsequent functionalization of N-Methyl-1,1,1-trifluoro-2-butylamine. Advances in transition metal catalysis, organocatalysis, and photocatalysis are opening new doors for C-F and C-N bond formation. mdpi.com

Key research targets include:

Asymmetric Hydrogenation: Developing chiral metal or organic catalysts for the highly enantioselective hydrogenation of corresponding trifluoromethyl imines. nih.gov

Catalytic C-H Functionalization: Designing palladium-catalyzed systems that use transient directing groups to achieve selective fluorination at the γ-C(sp3)–H position of amine precursors. nih.gov Computational studies suggest such reactions proceed via a Pd(II)/(IV) cycle, with oxidative addition being the turnover-determining step. nih.gov

Photoredox Catalysis: Employing light-mediated catalysis, which can operate under mild conditions, to forge the C-N or C-F bonds. For instance, iridium-based photocatalysts have been used for the addition of fluorinated groups to nitrones. organic-chemistry.org

Silver-Catalyzed Fluorination: Exploring silver-catalyzed reactions, which have shown promise in the late-stage fluorination of complex molecules by lowering the barrier to C–F reductive elimination. nih.gov

Table 1: Comparison of Potential Catalytic Strategies
Catalytic ApproachPotential AdvantagesKey ChallengesRelevant Precursors for this compound
Asymmetric Hydrogenation High enantioselectivity, direct route. nih.govSynthesis of stable imine precursors.1,1,1-Trifluoro-N-methylbutan-2-imine
Palladium-Catalyzed C-H Fluorination High regioselectivity, use of simple amine precursors. nih.govCatalyst efficiency, need for directing groups.N-methylbutan-2-amine
Photoredox Catalysis Mild reaction conditions, high functional group tolerance. mdpi.comControl of radical side reactions.Various alkene or nitrone precursors
Organocatalysis Metal-free, environmentally benign. nih.govCatalyst loading, enantioselectivity for specific substrates.Trifluoromethyl ketones, aldehydes

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. dovepress.com The development of chemoenzymatic and fully enzymatic routes to chiral fluorinated amines is a rapidly growing field. chimia.chacs.org For this compound, this represents a major avenue for future research.

Promising bio-inspired strategies include:

Engineered Transaminases: Wild-type transaminases have limitations, but protein engineering can create variants capable of handling bulky substrates to produce chiral amines from prochiral ketones. dovepress.com This could be applied to the synthesis of this compound from 1,1,1-trifluorobutan-2-one.

Photoenzymatic Synthesis: Combining the selectivity of enzymes with the power of photochemistry allows for novel transformations. Recent work has shown that under blue light irradiation, ene-reductases can catalyze the coupling of fluorinated reagents with alkenes to form chiral fluorinated products. nih.govthe-innovation.org

Dehydrogenase-Mediated Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the synthesis of chiral amines from ketones using ammonia (B1221849) or simple amines as the amino donor. dovepress.com

Multi-Enzyme Cascades: Designing one-pot cascade reactions that combine multiple enzymes can improve efficiency and reduce waste. A chemoenzymatic cascade for synthesizing chiral α-mono- and difluoromethyl amines has already been established. acs.org

Table 2: Potential Enzymatic Routes to this compound
Enzyme ClassReaction TypeSubstrate(s)Key Advantage
Transaminase (ω-TA) Asymmetric amination1,1,1-Trifluorobutan-2-one + Methylamine donorHigh stereoselectivity. dovepress.com
Amine Dehydrogenase (AmDH) Reductive amination1,1,1-Trifluorobutan-2-one + MethylamineUses simple amine donors. dovepress.com
Ene-Reductase Photoenzymatic hydroaminationFluorinated alkene precursorNovel reactivity under mild conditions. nih.gov
Fluorinase C-F bond formationS-adenosyl-L-methionine (SAM) + Fluoride (B91410) ionDirect enzymatic fluorination. the-innovation.orgresearchgate.net

Integration into Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, efficiency and safety are paramount. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety when handling hazardous reagents, and the potential for process automation and intensification. durham.ac.ukpolimi.it

Future research in this area will focus on:

Telescoped Synthesis: Developing multi-step continuous flow processes that integrate reaction and purification steps, minimizing manual handling and waste. polimi.it

Handling of Hazardous Reagents: Using flow reactors to safely employ potent fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. durham.ac.uk

Process Intensification: Leveraging the high surface-area-to-volume ratio of microreactors to accelerate reaction rates and increase throughput, potentially reducing reaction times from hours to minutes. mit.edu

Automated Synthesis Modules: Integrating the synthesis of this compound into automated platforms, similar to those used for producing PET radiotracers, which allow for reliable, repeatable production with minimal user intervention. nih.govresearchgate.net

Table 3: Advantages of Flow Synthesis for this compound
FeatureBatch SynthesisFlow SynthesisImplication
Safety Higher risk with hazardous reagents/exothermic reactions.Enhanced containment and thermal control. durham.ac.ukSafer handling of fluorinating agents.
Scalability Often challenging, non-linear scale-up.Linear scalability by running longer or in parallel.More straightforward path to industrial production.
Reaction Time Can be lengthy (hours to days).Often significantly reduced (seconds to minutes). mit.eduIncreased productivity and efficiency.
Automation Difficult to fully automate.Readily accommodates automation and integration. polimi.itHigh-throughput synthesis and optimization.

Advanced Applications in Supramolecular Chemistry and Material Science

The unique properties conferred by the trifluoromethyl group—such as high thermal stability, lipophilicity, and distinct electronic characteristics—make fluorinated molecules attractive components for advanced materials and supramolecular assemblies. sigmaaldrich.comyoutube.com While specific material properties are beyond the scope of this discussion, the potential of this compound as a specialized building block is a key area for future exploration.

Research will likely investigate its use in:

Self-Assembling Systems: The specific sterics and polarity of the molecule could be harnessed to direct the formation of ordered supramolecular structures.

Chiral Scaffolds: Its inherent chirality could be used to impart stereochemical information into larger macromolecules or material frameworks.

Functional Polymers: Incorporation into polymer backbones or as side-chains could create materials with fine-tuned intermolecular interactions and stability. fluorochem.co.uk

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms and molecular interactions is crucial for rational design and optimization. The effects of fluorination can be complex and difficult to predict, making computational and advanced spectroscopic methods essential tools. nih.govacs.org

Future research should focus on:

Computational Modeling: Using quantum chemical calculations (e.g., Density Functional Theory) to model reaction pathways, predict the stability of intermediates, and understand the non-covalent interactions involving the fluorine atoms. nih.govacs.org This can help rationalize the effects of fluorination on ligand binding or catalytic cycles. nih.gov

Force Field Development: Creating accurate force fields for molecular simulations that correctly model the behavior of trifluoromethylated amines, which is essential for predicting their conformational preferences and interactions in complex biological or material systems. nih.gov

Advanced NMR Spectroscopy: Utilizing 19F NMR spectroscopy to probe the local environment of the trifluoromethyl group, providing insights into binding events, conformational changes, and reaction kinetics. acs.org

Spectroscopic Characterization of Intermediates: Employing spectroscopic techniques to identify and characterize transient species in catalytic reactions, such as the metastable azaallyl–silver intermediates observed in some amine syntheses. duke.edu

Table 4: Techniques for Mechanistic Investigation
TechniqueApplication AreaPotential Insight for this compound
Density Functional Theory (DFT) Reaction mechanism analysis.Elucidating transition states in catalytic synthesis. nih.gov
Molecular Dynamics (MD) Simulations Conformational analysis, binding studies.Predicting interactions with biological targets or in materials. nih.gov
19F NMR Spectroscopy Reaction monitoring, binding assays.Probing the electronic environment of the CF3 group. acs.org
In-situ IR/Raman Spectroscopy Real-time reaction monitoring.Identifying key reactive intermediates in flow synthesis.

Potential for New Reagent Development Based on its Unique Structural Features

The distinct structure of this compound, combining a secondary amine, a trifluoromethyl group, and a chiral center, makes it a candidate for development into novel chemical reagents.

Future work could explore:

Chiral Ligands: Derivatization of the amine could lead to a new class of chiral ligands for asymmetric catalysis, where the trifluoromethyl group could tune the electronic properties and steric environment of a metal center.

Chiral Solvating Agents: Its potential to form distinct non-covalent interactions could be exploited in its use as a chiral solvating agent for NMR-based determination of enantiomeric excess.

Precursors for Novel N-CF3 Reagents: While N-trifluoromethyl amines themselves can be prone to hydrolysis, they can be precursors to more stable derivatives. digitellinc.comacs.org This molecule could serve as a starting point for creating more complex N-trifluoromethylated building blocks. acs.orgchinesechemsoc.org For example, methods exist to convert secondary amines into N-CF3 compounds via thiocarbamoyl fluoride intermediates, a process that could be applied here. nih.govrsc.orgacs.org

Q & A

Q. Advanced

  • Liver Microsomal Assays : Incubate with NADPH-supplemented human liver microsomes; quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition Studies : Use fluorogenic substrates (e.g., CYP3A4 with midazolam) to identify metabolic pathways.
  • Half-life (t1/2_{1/2}) Calculation : Apply the in vitro t1/2_{1/2} = ln2/kdeg\ln 2 / k_{\text{deg}} formula, where kdegk_{\text{deg}} is the degradation rate constant .

How can computational modeling predict off-target interactions for this compound?

Advanced
Generate 3D conformers from SMILES strings (e.g., CC[C@@H](C(F)(F)F)N.Cl from ) and perform molecular docking against the Protein Data Bank (PDB) using tools like Schrödinger Glide. Validate predictions with kinase panel screens or thermal shift assays .

What strategies enable the synthesis of structurally diverse analogs via cross-coupling reactions?

Q. Advanced

  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the amine position using palladium catalysts.
  • Buchwald-Hartwig Amination : Modify the alkyl chain with electron-deficient aryl halides.
    Optimize reaction conditions (e.g., ligand: Pd(OAc)2_2, solvent: toluene) and characterize products via 19F^{19}\text{F} NMR .

How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?

Advanced
Incorporate deuterium at metabolically vulnerable sites (e.g., methyl groups) via reductive amination with NaBD4_4. Use LC-HRMS to track deuterium retention in stability assays. Compare kH/kDk_{\text{H}}/k_{\text{D}} isotope effects to identify rate-limiting metabolic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.